molecular formula C8H18Si B1590635 Vinyl-T-butyldimethylsilane CAS No. 24858-02-4

Vinyl-T-butyldimethylsilane

Cat. No. B1590635
CAS RN: 24858-02-4
M. Wt: 142.31 g/mol
InChI Key: QIFZBTPXXULUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinyl-T-butyldimethylsilane (VTBDMS) is a specialized chemical compound that is used in various scientific research applications. It is a vinyl silane, meaning it is composed of a silicon atom bonded to two vinyl groups and a tert-butyl group. VTBDMS is a versatile reagent, with a wide range of uses in organic synthesis, biochemistry, and biophysics.

Scientific Research Applications

Polymer Degradation Studies

Vinyl-T-butyldimethylsilane plays a role in the study of polymer degradation. Deshpande and Rezac (2002) examined the kinetics of degradation of polysiloxanes, including vinyl-terminated polydimethylsiloxane (PDMS), under various conditions. Their research contributes to understanding the stability and lifespan of polymers in different environments (Deshpande & Rezac, 2002).

Ferromagnetic Coupling in Polymers

Research by Nishide et al. (1996) explored the synthesis of poly(phenylenevinylene)s bearing built-in t-butyl nitroxides, including derivatives with t-butyldimethylsiloxy groups. These polymers exhibited strong intramolecular ferromagnetic coupling, showcasing potential applications in advanced materials science (Nishide et al., 1996).

Pharmaceutical Synthesis

Takahashi et al. (1995) demonstrated the use of a hydrosilylation–cross-coupling reaction involving t-butyl (3R,5S)-3,5-isopropylidenedioxy-6-heptynoate with ClMe2SiH and a platinum catalyst, leading to the synthesis of a potent HMG-CoA reductase inhibitor, NK-104. This illustrates the significance of vinylsilane in pharmaceutical synthesis (Takahashi et al., 1995).

Graft Copolymer Synthesis

Paik et al. (1998) investigated the synthesis of graft copolymers of poly(vinyl chloride) with styrene and (meth)acrylates by atom transfer radical polymerization, where vinylsilanes played a crucial role. This study contributes to the development of new polymer materials with tailored properties (Paik et al., 1998).

Plasticizer Research

Soong et al. (2007) explored the use of polyhedral oligomeric silsesquioxanes (POSS) to plasticize poly(vinyl chloride) (PVC), investigating an alternative to traditional plasticizers. This research is crucial for developing more stable and less volatile plasticizing agents (Soong et al., 2007).

Mechanism of Action

Target of Action

This compound is a chemical intermediate . It is used in various chemical reactions as a reagent. The primary targets of this compound are the reactants it interacts with in these chemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with these reactants in chemical reactions. It can participate in various types of reactions, such as silylation , where it can donate or accept a silyl group. The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the reactants involved .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the chemical reactions it participates in. For example, in a silylation reaction, this compound can affect the pathway by introducing a silyl group into the reaction . The downstream effects of this can include changes in the properties of the reactants, such as their reactivity or stability .

Pharmacokinetics

Its physical and chemical properties, such as its state of matter (it is a liquid ) and its molecular formula (C8H18Si ), can impact its behavior in a reaction system, including its solubility, reactivity, and how it is handled or removed from the system .

Result of Action

The molecular and cellular effects of this compound’s action are the changes it induces in the reactants it interacts with. For example, in a silylation reaction, the introduction of a silyl group can change the reactivity of the reactant, potentially enabling further chemical transformations .

properties

IUPAC Name

tert-butyl-ethenyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Si/c1-7-9(5,6)8(2,3)4/h7H,1H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZBTPXXULUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546587
Record name tert-Butyl(ethenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24858-02-4
Record name tert-Butyl(ethenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl-tert-butyldimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyl-T-butyldimethylsilane
Reactant of Route 2
Vinyl-T-butyldimethylsilane
Reactant of Route 3
Vinyl-T-butyldimethylsilane
Reactant of Route 4
Vinyl-T-butyldimethylsilane
Reactant of Route 5
Vinyl-T-butyldimethylsilane
Reactant of Route 6
Vinyl-T-butyldimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.